molecular formula C12H9ClN2O4S B14379917 Perchloric acid;phenothiazin-3-imine CAS No. 89804-43-3

Perchloric acid;phenothiazin-3-imine

Cat. No.: B14379917
CAS No.: 89804-43-3
M. Wt: 312.73 g/mol
InChI Key: XFLGIALRNKZFLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of perchloric acid;phenothiazin-3-imine involves the condensation of phenothiazine derivatives with perchloric acid. This reaction typically requires controlled conditions to ensure the stability of the resulting compound. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Perchloric acid;phenothiazin-3-imine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines .

Scientific Research Applications

Perchloric acid;phenothiazin-3-imine has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including the oxidative coupling of amines to form imines. In biology and medicine, phenothiazine derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Additionally, these compounds are used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Mechanism of Action

The mechanism of action of perchloric acid;phenothiazin-3-imine involves its ability to participate in redox reactions due to the presence of both perchloric acid and phenothiazin-3-imine moieties. The phenothiazine core can undergo reversible redox processes, making it an effective electron donor or acceptor. This property is crucial for its catalytic activity in various organic transformations .

Comparison with Similar Compounds

Perchloric acid;phenothiazin-3-imine can be compared with other phenothiazine derivatives, such as phenothiazine itself and its extended conjugated forms. These compounds share similar redox properties and applications in optoelectronics and medicine. the presence of perchloric acid in this compound enhances its oxidizing ability, making it unique among phenothiazine derivatives .

Properties

CAS No.

89804-43-3

Molecular Formula

C12H9ClN2O4S

Molecular Weight

312.73 g/mol

IUPAC Name

perchloric acid;phenothiazin-3-imine

InChI

InChI=1S/C12H8N2S.ClHO4/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10;2-1(3,4)5/h1-7,13H;(H,2,3,4,5)

InChI Key

XFLGIALRNKZFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=N)C=C3S2.OCl(=O)(=O)=O

Origin of Product

United States

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